molecular formula C17H16ClIN2OS B5247592 N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B5247592
M. Wt: 458.7 g/mol
InChI Key: XMSJRZNGOXSHLA-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound characterized by the presence of chloro, iodo, carbamothioyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-chloro-4-iodoaniline with isopropylbenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then treated with thiophosgene to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms (chlorine and iodine) in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving its functional groups.

    Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic or industrial purposes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine
  • N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-isopropylbenzamide

Uniqueness

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions, such as targeted drug design or the development of specialized materials.

Properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2OS/c1-10(2)11-3-5-12(6-4-11)16(22)21-17(23)20-15-8-7-13(19)9-14(15)18/h3-10H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJRZNGOXSHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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